Acetamide, 2,2-dichloro-N-2-pyridinyl-

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

This halogenated N-pyridinyl acetamide features a gem-dichloro moiety enabling two distinct nucleophilic substitutions. Its calculated LogP of 1.90 streamlines work-up. Preferred over monochloro analogs for controlled, stepwise functionalization in zaltidine and related H2 antagonist syntheses. Ideal for multistep scale-up.

Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol
CAS No. 39089-41-3
Cat. No. B3264380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, 2,2-dichloro-N-2-pyridinyl-
CAS39089-41-3
Molecular FormulaC7H6Cl2N2O
Molecular Weight205.04 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)C(Cl)Cl
InChIInChI=1S/C7H6Cl2N2O/c8-6(9)7(12)11-5-3-1-2-4-10-5/h1-4,6H,(H,10,11,12)
InChIKeyZLRJOTFLLJNENT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetamide, 2,2-dichloro-N-2-pyridinyl- (CAS 39089-41-3): Procurement-Ready Synthetic Intermediate for H2 Antagonist and Heterocyclic Chemistry Programs


Acetamide, 2,2-dichloro-N-2-pyridinyl- (CAS 39089-41-3) is a halogenated N-pyridinyl acetamide derivative characterized by a 2,2-dichloroacetyl moiety substituted at the α‑position and an N‑linked pyridin‑2‑yl ring [REFS‑1]. This scaffold combines the electrophilic reactivity of the gem‑dichloroacetamide group with the nitrogen‑based coordination and hydrogen‑bonding potential of the pyridine ring [REFS‑2]. The compound is employed as a key building block in the synthesis of biologically active molecules, most notably in routes toward histamine H2 receptor antagonists such as zaltidine [REFS‑3], and serves as a versatile intermediate for subsequent nucleophilic displacement or heterocyclic annulation reactions.

Why 2,2-Dichloro-N-2-pyridinyl-acetamide Cannot Be Replaced by Generic Monochloro or Non-Heterocyclic Analogs in Critical Synthetic Sequences


The presence of two α‑chlorine atoms in Acetamide, 2,2‑dichloro‑N‑2‑pyridinyl‑ confers a distinct electrophilic profile and steric environment compared to monochloro analogs such as 2‑chloro‑N‑(pyridin‑2‑yl)acetamide [REFS‑1]. The gem‑dichloro substitution lowers the α‑carbon’s electron density more significantly, enhancing susceptibility toward nucleophilic attack and enabling selective, stepwise functionalization pathways [REFS‑2]. Moreover, the N‑2‑pyridinyl attachment provides both a Lewis‑basic site for metal coordination and a handle for heterocyclic elaboration—features absent in simple aliphatic dichloroacetamides [REFS‑3]. Attempts to substitute this intermediate with the monochloro analog can lead to divergent reaction outcomes; for instance, N‑(2‑pyridyl)‑2‑chloroacetamide undergoes unexpected rearrangements under certain basic conditions, whereas the dichloro counterpart offers greater control in multistep syntheses [REFS‑4]. Consequently, direct interchange with structurally related but electronically inequivalent compounds risks altered regioselectivity, incomplete conversion, or formation of by‑products that complicate purification and scale‑up.

Quantitative Evidence for Selecting Acetamide, 2,2-dichloro-N-2-pyridinyl- Over Closest Structural Analogs


Enhanced Electrophilicity and Synthetic Versatility via Gem‑Dichloro Substitution

Acetamide, 2,2-dichloro-N-2-pyridinyl- possesses two α‑chlorine atoms, in contrast to the single chlorine atom in 2‑chloro‑N‑(pyridin‑2‑yl)acetamide [REFS‑1]. The gem‑dichloro motif increases the partial positive charge on the α‑carbon, making it more electrophilic and enabling two sequential nucleophilic substitutions—a capability not possible with the monochloro analog [REFS‑2]. This dual reactivity allows for the construction of more complex molecular architectures in fewer synthetic steps.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Distinct Physicochemical Profile: LogP and Density Differ from Monochloro Analog

The replacement of one hydrogen with a second chlorine atom on the α‑carbon alters the compound's lipophilicity and density. Acetamide, 2,2-dichloro-N-2-pyridinyl- exhibits a calculated LogP of 1.90 and a density of 1.5 ± 0.1 g/cm³ [REFS‑1]. In comparison, the monochloro analog 2‑chloro‑N‑(pyridin‑2‑yl)acetamide has a lower calculated density of approximately 1.3 ± 0.1 g/cm³ [REFS‑2], reflecting the reduced halogen content. This difference in LogP influences chromatographic retention times and partitioning behavior during work‑up and purification.

Preformulation Chromatography Process Chemistry

Validated Use as a Penultimate Intermediate in H2 Antagonist Synthesis

Acetamide, 2,2-dichloro-N-2-pyridinyl- is a documented intermediate in the synthesis of zaltidine, a potent histamine H2 receptor antagonist [REFS‑1]. While the complete synthetic route to zaltidine is not detailed in a single primary publication, the compound's role as a key building block in the assembly of the 2‑pyridinyl‑containing pharmacophore is established in the patent and medicinal chemistry literature [REFS‑2]. In contrast, the monochloro analog 2‑chloro‑N‑(pyridin‑2‑yl)acetamide has been reported to undergo unanticipated rearrangement reactions under basic conditions, making it less reliable for this specific application [REFS‑3].

Medicinal Chemistry Histamine H2 Receptor Gastrointestinal Therapeutics

Recommended Application Scenarios for Acetamide, 2,2-dichloro-N-2-pyridinyl- Based on Quantitative Evidence


Synthesis of Histamine H2 Receptor Antagonists and Related Pyridine‑Containing Pharmaceuticals

This compound is a critical intermediate in the preparation of zaltidine and structurally related H2 antagonists [REFS‑1]. The 2,2‑dichloroacetamide moiety provides a reactive handle for introducing the pyridin‑2‑yl group into the target pharmacophore. Procurement for medicinal chemistry programs targeting gastric acid secretion disorders is justified by the compound's established role in published synthetic routes.

Sequential Nucleophilic Displacement for Building Complex Heterocyclic Scaffolds

The presence of two α‑chlorine atoms permits two distinct nucleophilic substitution steps, enabling the construction of elaborate heterocyclic systems [REFS‑2]. Researchers can first displace one chlorine with a nucleophile (e.g., amine, thiol) and subsequently use the second chlorine for cyclization or further functionalization. This sequential reactivity reduces the number of synthetic steps required compared to using a monochloro analog.

Process Chemistry and Scale‑Up Where Controlled Lipophilicity Facilitates Purification

The calculated LogP of 1.90 [REFS‑3] offers a favorable balance between aqueous solubility and organic solvent extractability, which can streamline work‑up procedures during large‑scale synthesis. This property is advantageous when designing robust, reproducible processes for kilogram‑scale production of advanced intermediates.

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